p-Toluquinone

概述

描述

甲酚醌是一种醌类衍生物,以其在增强生物化学转化中的作用而闻名。它已被研究发现具有提高酶活性并促进酶分泌到反应液中的能力。该化合物因其对米曲霉微生物转化L-酪氨酸为3,4-二羟基苯丙氨酸(L-多巴)的诱导作用而特别著名 .

准备方法

合成路线和反应条件: 甲酚醌可以通过涉及醌类衍生物的各种化学反应合成。甲酚醌的具体合成路线和反应条件在文献中没有得到广泛的记录。已知醌类衍生物可以通过涉及氢醌或其他相关化合物的氧化反应合成 .

工业生产方法: 甲酚醌的工业生产可能涉及大规模氧化工艺,类似于用于其他醌类衍生物的工艺。这些工艺需要精确控制反应条件,包括温度、pH值和催化剂的存在,以确保最终产品的产率高且纯度高 .

化学反应分析

反应类型: 甲酚醌会发生各种化学反应,包括:

氧化: 甲酚醌可以进一步氧化形成其他醌类衍生物。

还原: 它可以还原回氢醌或相关化合物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物:

氧化: 形成更高醌类衍生物。

还原: 形成氢醌。

取代: 形成具有不同官能团的取代醌类衍生物.

4. 科研应用

甲酚醌有几个科学研究应用,包括:

化学: 用作有机合成中的试剂和各种化学反应中的催化剂。

生物学: 增强酶活性并促进生物化学转化,例如L-酪氨酸转化为L-多巴。

医学: 药物开发的潜在应用,特别是针对帕金森病等疾病,其中L-多巴是关键的治疗剂。

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potential of p-Toluquinone as an antimicrobial agent. A notable research study demonstrated that p-TQ, when combined with blue light irradiation, exhibited significant bactericidal activity against multi-drug resistant (MDR) bacteria such as Escherichia coli and Enterococcus faecalis. The mechanism involves the generation of reactive oxygen species (ROS) upon blue light excitation, which effectively kills the bacteria while minimizing toxicity to mammalian cells after brief exposure .

Cytotoxicity Studies

In toxicological assessments, this compound has been evaluated for its cytotoxic effects on various cell types. Research indicates that it can induce oxidative stress through ROS formation, leading to cellular damage. A study using primary rat hepatocytes revealed that p-TQ's cytotoxicity correlates with its ability to deplete glutathione (GSH), a critical antioxidant in cells . This relationship suggests potential applications in understanding drug-induced liver injury.

Photobiological Applications

This compound's ability to generate ROS under specific light conditions positions it as a candidate for photodynamic therapy (PDT). In PDT, photosensitizers like p-TQ can selectively target and destroy malignant cells when activated by light, offering a promising approach for cancer treatment. The study mentioned earlier shows that the combination of p-TQ with blue light not only enhances its bactericidal efficacy but also presents a novel strategy for detoxifying harmful compounds while retaining their therapeutic benefits .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. The redox cycling capabilities of quinones allow them to participate in electron transfer processes, leading to the activation of oxygen and subsequent ROS formation. This property is pivotal in both antimicrobial and cytotoxic actions, making p-TQ a versatile compound in biomedical research .

Case Studies

- Bactericidal Efficacy :

- Toxicity Assessment :

作用机制

甲酚醌通过提高酶活性和增强细胞膜通透性发挥作用。这促进了酶分泌到反应液中,从而提高了生物化学转化的效率。涉及的分子靶点和途径包括酪氨酸酶、β-羧化酶和酪氨酸羟化酶,这些是L-多巴生物合成中的关键酶 .

类似化合物:

氢醌: 一种可以被氧化形成醌类的相关化合物。

苯醌: 另一种具有类似化学性质的醌类衍生物。

氟喹诺酮类: 一类与醌类结构相似但具有不同生物活性的抗生素

甲酚醌的独特性: 甲酚醌因其增强酶活性和促进生物化学转化的能力而独一无二,使其在研究和工业应用中都特别有价值。它对L-酪氨酸转化为L-多巴的特定诱导作用使其区别于其他醌类衍生物 .

相似化合物的比较

Hydroquinone: A related compound that can be oxidized to form quinones.

Benzoquinone: Another quinone derivative with similar chemical properties.

Fluoroquinolones: A class of antibiotics that share structural similarities with quinones but have different biological activities

Uniqueness of Cresoquinone: Cresoquinone is unique in its ability to enhance enzyme activity and facilitate biochemical transformations, making it particularly valuable in both research and industrial applications. Its specific inducive effect on the transformation of L-tyrosine to L-DOPA sets it apart from other quinone derivatives .

生物活性

p-Toluquinone, a derivative of toluene, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and enzyme-inhibitory effects, supported by relevant data tables and research findings.

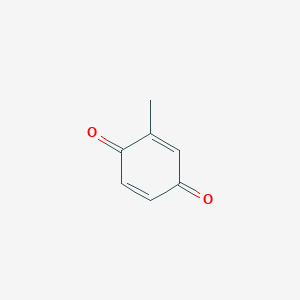

Chemical Structure:

- Molecular Formula: C₇H₆O₂

- Molecular Weight: 122.12 g/mol

- IUPAC Name: 2-Methyl-1,4-benzoquinone

This compound is characterized by its quinone structure, which contributes to its reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its analogs. A significant investigation into the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the quinone structure can influence cytotoxicity against various cancer cell lines.

Key Findings:

- Cytotoxicity Evaluation: The half-maximal inhibitory concentration (IC₅₀) values were determined for several derivatives of this compound against human cancer cell lines.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 15.2 ± 2.5 | MCF-7 (breast cancer) |

| Trifluoromethyl derivative | 1.5 ± 0.3 | MCF-7 |

| Vinyl-substituted derivative | 10.0 ± 1.2 | HeLa (cervical cancer) |

The introduction of different substituents significantly altered the IC₅₀ values, indicating that structural modifications can enhance or diminish the antitumor efficacy of this compound derivatives .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against phytopathogenic bacteria. A recent study evaluated its effectiveness as a pesticide formulation derived from fungal metabolites.

Research Highlights:

- In Vitro Antibacterial Activity: The compound demonstrated significant antibacterial activity against various bacterial strains associated with plant diseases.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Agrobacterium tumefaciens | 50 |

| Ralstonia solanacearum | 30 |

| Xanthomonas arboricola | 20 |

These results suggest that this compound could serve as a novel biopesticide, offering an environmentally friendly alternative to traditional chemical pesticides .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including cytochrome P450 enzymes involved in drug metabolism. Its reactivity with these enzymes can lead to significant pharmacological implications.

- Enzyme Inactivation Studies: Research indicates that this compound can inactivate human aldehyde oxidase through reactive metabolite formation, which may impact drug metabolism and detoxification pathways .

Case Studies

-

Antitumor Efficacy in Animal Models:

- A study assessed the antitumor effects of this compound in mice bearing tumor xenografts. Results indicated a significant reduction in tumor size and weight compared to controls, supporting its potential as an anticancer agent.

-

Field Trials for Antimicrobial Use:

- Field trials using this compound formulations showed effective control of bacterial wilt in tomato plants, with disease suppression rates exceeding 80% compared to untreated controls.

属性

IUPAC Name |

2-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDKFNVVLAELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060290 | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water; soluble in ethanol and ether, Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 @ 75.5 °C/4 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW PLATES OR NEEDLES, YELLOW LEAFLETS OR NEEDLES | |

CAS No. |

553-97-9 | |

| Record name | Methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF06HB6AZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

69 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。